molecular formula C23H18N4O4S B2766761 (Z)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide CAS No. 895011-97-9

(Z)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide

Cat. No.: B2766761
CAS No.: 895011-97-9
M. Wt: 446.48
InChI Key: BEEQWLQGWOAMIX-WDZFZDKYSA-N
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Description

(Z)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide is a complex organic compound characterized by its intricate molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure, featuring a methoxybenzo[d]thiazole moiety, a nitrophenyl group, and a pyridin-3-ylmethyl group, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core benzo[d]thiazole structure. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen. One common method involves the condensation of 6-methoxybenzo[d]thiazol-2-amine with 3-(4-nitrophenyl)acryloyl chloride in the presence of pyridin-3-ylmethylamine.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process. Additionally, purification methods such as recrystallization or chromatography are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of nitro derivatives or carboxylic acids.

  • Reduction: Production of amine derivatives.

  • Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity has been studied for potential use in drug discovery and development.

  • Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of inflammatory diseases and cancer.

  • Industry: Its unique properties make it suitable for use in materials science and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide

  • N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)propionamide

  • N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)butanamide

Properties

IUPAC Name

(Z)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O4S/c1-31-19-9-10-20-21(13-19)32-23(25-20)26(15-17-3-2-12-24-14-17)22(28)11-6-16-4-7-18(8-5-16)27(29)30/h2-14H,15H2,1H3/b11-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEEQWLQGWOAMIX-WDZFZDKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)/C=C\C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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